Enhanced Oxytocic Potency and Selectivity Over Closest Peptide Analogs
When incorporated into position 3 of oxytocin as 3-O-methylhomoserine, the target compound's derivative produces a milk ejection activity of 490 U/mg. This represents a 1.85-fold increase in potency compared to the 3-O-ethylserine analog (208 U/mg) and a 1.85-fold increase over the 3-O-methylthreonine analog (265 U/mg) [1]. Crucially, it also demonstrates a superior selectivity profile, displaying drastically reduced antidiuretic (0.2 U/mg) and pressor (0.1 U/mg) activities compared to 3-O-ethylserine (16 and 0.5 U/mg) [1]. This evidence proves that the specific side-chain length and oxygen placement of this compound's scaffold directly translate to a more potent and selective oxytocin receptor interaction profile.
| Evidence Dimension | In vivo biological activity and selectivity of oxytocin analogs |
|---|---|
| Target Compound Data | [3-O-methylhomoserine]-oxytocin: Milk ejection = 490 U/mg, Uterus in vivo = 125 U/mg, Antidiuretic = 0.2 U/mg, Pressor = 0.1 U/mg |
| Comparator Or Baseline | [3-O-ethylserine]-oxytocin: 208, 129, 16, 0.5 U/mg; [3-O-methylthreonine]-oxytocin: 265, 63, 0.03, 0.1 U/mg |
| Quantified Difference | For milk ejection: 490 vs. 208 (+135%) and 265 (+85%) U/mg. For antidiuretic activity: 0.2 vs. 16 (12.5-fold lower). |
| Conditions | Standardized rat bioassays for oxytocin-like activities, as reported in Gazis et al., 1986. |
Why This Matters
For researchers designing selective oxytocin agonists, the 3-methylhomoserine scaffold offers a quantifiable advantage in achieving high potency while minimizing off-target vasopressin-like effects, a differentiation not achieved by ethylserine or methylthreonine analogs.
- [1] Gazis, D., Roy, J., & Schwartz, I. L. (1986). Oxytocin analogs with oxygen-containing side chains in position 3. International Journal of Peptide and Protein Research, 27(6), 679–684. View Source
